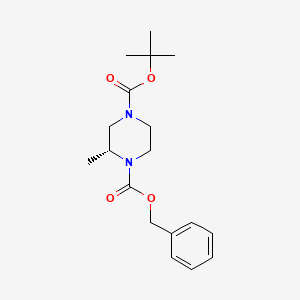

(R)-4-Boc-1-Cbz-2-methyl-piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-4-Boc-1-Cbz-2-methyl-piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The compound ®-4-Boc-1-Cbz-2-methyl-piperazine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a benzyloxycarbonyl (Cbz) protecting group at the 1-position, and a methyl group at the 2-position. These protecting groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Vorbereitungsmethoden

The synthesis of ®-4-Boc-1-Cbz-2-methyl-piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amine group: The primary amine group of the piperazine ring is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the piperazine with benzyl chloroformate in the presence of a base such as triethylamine.

Introduction of the methyl group: The 2-position of the piperazine ring is methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Protection of the secondary amine group: The secondary amine group at the 4-position is protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the intermediate compound with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial production methods for ®-4-Boc-1-Cbz-2-methyl-piperazine may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

®-4-Boc-1-Cbz-2-methyl-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the protecting groups or other functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the protecting groups or other substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-4-Boc-1-Cbz-2-methyl-piperazine acts as an important intermediate in the synthesis of more complex molecules. It is particularly significant in pharmaceutical development and agrochemical synthesis. The presence of protective groups allows for selective reactions that facilitate the construction of diverse chemical architectures .

Biological Studies

In biological research, this compound is utilized to investigate enzyme-substrate interactions and receptor-ligand binding mechanisms. Its structural characteristics make it suitable for studying biological systems, particularly in pharmacology where understanding binding affinities and selectivities is crucial .

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, especially as a precursor in synthesizing drugs targeting neurological disorders and infectious diseases. Its piperazine moiety is known for enhancing pharmacokinetic properties, making it a valuable scaffold in drug design (see Table 1).

| Compound | Therapeutic Indication | Mechanism of Action |

|---|---|---|

| Palbociclib | Metastatic breast cancer | CDK 4/6 inhibitor |

| Vortioxetine | Major depressive disorder | Serotonergic modulator |

| Avapritinib | Gastrointestinal stromal tumor | PDGFRA inhibitor |

Case Studies

Case Study 1: Development of Neurological Drugs

Research has shown that derivatives of piperazine, including this compound, can be modified to enhance their interaction with neurotransmitter receptors. For instance, modifications to the piperazine ring have led to compounds with improved selectivity for serotonin receptors, demonstrating its utility in developing antidepressants .

Case Study 2: Synthesis of Antiviral Agents

In a study focusing on antiviral agents, this compound was used as a building block to synthesize compounds targeting viral replication mechanisms. The presence of the Boc and Cbz groups facilitated specific reactions that resulted in compounds with significant antiviral activity against RNA viruses .

Wirkmechanismus

The mechanism of action of ®-4-Boc-1-Cbz-2-methyl-piperazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc and Cbz protecting groups can influence the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor signaling, or alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

®-4-Boc-1-Cbz-2-methyl-piperazine can be compared with other similar compounds, such as:

®-4-Boc-2-methyl-piperazine: This compound lacks the Cbz protecting group at the 1-position, which may result in different reactivity and biological activity.

®-1-Cbz-2-methyl-piperazine: This compound lacks the Boc protecting group at the 4-position, which may affect its stability and solubility.

®-4-Boc-1-Cbz-piperazine: This compound lacks the methyl group at the 2-position, which may influence its steric properties and binding interactions.

The uniqueness of ®-4-Boc-1-Cbz-2-methyl-piperazine lies in its specific combination of protecting groups and substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

(R)-4-Boc-1-Cbz-2-methyl-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound is characterized by the presence of two protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Its molecular formula is C18H26N2O4, with a molecular weight of approximately 334.41 g/mol. The structural features suggest potential applications in various biological contexts, particularly in the modulation of enzyme and receptor activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The Boc and Cbz protecting groups can influence the compound’s binding affinity and selectivity for these targets. This interaction may lead to either the inhibition or activation of enzymatic pathways, modulation of receptor signaling, or alterations in cellular processes.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar piperazine structures have been investigated for various biological effects:

- Antifilarial Activity : Research indicates that piperazine derivatives can exhibit macrofilaricidal and microfilaricidal activities. For instance, a related compound demonstrated significant activity against Brugia malayi, suggesting potential therapeutic applications in treating filarial infections .

- Enzyme Inhibition : Piperazine derivatives have shown promise in inhibiting various enzymes. For example, compounds structurally related to this compound have been studied for their ability to inhibit serine hydrolases, which play critical roles in numerous physiological processes .

Table 1: Summary of Biological Activities

| Compound | Activity | Target | Effectiveness |

|---|---|---|---|

| 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one | Antifilarial | Brugia malayi | 53.6% adulticidal at 300 mg/kg |

| Piperazine derivatives | Enzyme inhibition | Serine hydrolases | Potent inhibition observed |

| This compound | Potential enzyme modulation | Various enzymes | Not extensively documented |

Research Highlights

- Synthesis and Characterization : An enantioselective synthesis method has been developed for N-Boc-protected piperazinones, which can be further modified to yield biologically active compounds .

- Pharmacological Studies : Studies have shown that piperazine derivatives can enhance endocannabinoid levels in the brain, indicating a role in modulating neurological functions .

- Medicinal Chemistry Applications : The presence of the piperazine moiety in several FDA-approved drugs highlights its significance in drug design and development .

Eigenschaften

IUPAC Name |

1-O-benzyl 4-O-tert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSFFEBZXFRVSE-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.